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molecular formula C5H5ClN2O B1349098 2-Chloro-4-methoxypyrimidine CAS No. 22536-63-6

2-Chloro-4-methoxypyrimidine

Cat. No. B1349098
M. Wt: 144.56 g/mol
InChI Key: BDXYNMVQMBCTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455528B1

Procedure details

To a solution of 2,4-dichloropyrimidine (32.4 g) in methanol (200 ml) was added dropwise a solution of sodium methoxide (11.7 g) in methanol (120 ml) over 40 min and the mixture was stirred for 30 min. The reaction mixture was poured into water (500 ml) and extracted with chloroform (300 ml). The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was recrystallized from hexane to give the title compound (21.5 g) as white crystals, m.p.=50-52° C.
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH3:9][O-:10].[Na+].O>CO>[Cl:1][C:2]1[N:7]=[C:6]([O:10][CH3:9])[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
sodium methoxide
Quantity
11.7 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (300 ml)
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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